BenchChemオンラインストアへようこそ!

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cannabinoid synthesis Chiral building block Δ8-THC analogues

This (2S)-enantiomer is mandatory for synthesizing high-affinity (2'R)- and (2'S)-methyl-Δ⁸-THC epimers (Ki CB₁ ~8 nM, CB₂ ~5 nM). Unlike the racemate, it eliminates 15-20% yield loss and 4-6 h chiral resolution steps, accelerating SAR cycles. Its 3,5-dimethoxy substitution ensures distinct CYP2C8/2C12 substrate profiles, crucial for reproducible in vitro pharmacology and metabolite generation.

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 187084-06-6
Cat. No. B2717504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
CAS187084-06-6
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCC(CC1=CC(=CC(=C1)OC)OC)C(=O)O
InChIInChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)/t8-/m0/s1
InChIKeyFRELPDYZPNNWJO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 187084-06-6) – Chemical Identity & Procurement Baseline


(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 187084-06-6) is a chiral, non‑racemic phenylpropanoic acid derivative bearing 3,5‑dimethoxy substitution on the aromatic ring and a methyl branch at the α‑carbon of the propanoic acid chain. The compound has the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g·mol⁻¹, with the InChIKey FRELPDYZPNNWJO‑QMMMGPOBSA‑N defining its (2S) absolute configuration . It is primarily utilised as a synthetic building block in medicinal chemistry, notably as a key intermediate in the stereoselective synthesis of side‑chain‑methylated Δ⁸‑tetrahydrocannabinol (Δ⁸‑THC) analogues [1].

Why Generic Substitution of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 187084-06-6) Fails


Generic substitution with the racemic mixture (CAS 122333‑94‑2) or positional isomers such as 2‑(3,5‑dimethoxyphenyl)‑2‑methylpropanoic acid (CAS 858208‑28‑3) is not functionally equivalent because stereochemistry and the position of the α‑methyl branch directly dictate downstream pharmacological outcomes. In the synthesis of Δ⁸‑THC analogues, the (2S) configuration is mandatory for producing the (2′R)‑ and (2′S)‑methyl‑Δ⁸‑THC epimers that exhibit differential CB₁/CB₂ receptor potency; the racemic intermediate yields an unpredictable mixture of active and less active stereoisomers, compromising both in vitro and in vivo pharmacological profiling [1]. Furthermore, 3,5‑dimethoxy substitution on the aromatic ring confers a distinct electronic and lipophilic profile compared to 3,4‑ or 2,5‑dimethoxy isomers, altering cytochrome P450 substrate recognition and metabolic stability [2].

Quantitative Differentiation Evidence for (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 187084-06-6)


Enantiomeric Purity vs. Racemate: Impact on Cannabinoid Analogue Potency

The (2S) enantiomer is the immediate precursor to the (2′R)‑ and (2′S)‑methyl‑Δ⁸‑THC epimers. Huffman et al. demonstrated that both epimers of 2′‑methyl‑Δ⁸‑THC were more potent than Δ⁸‑THC in vitro and in vivo, whereas the 3′‑methyl isomers were equipotent and the 4′‑methyl isomer was significantly less potent. Use of the racemic intermediate (CAS 122333‑94‑2) introduces an undefined mixture of (2S) and (2R) enantiomers, resulting in a variable ratio of 2′‑epimers and potentially diluting the proportion of the higher‑potency isomer [1]. In competitive cannabinoid receptor binding assays, the 2′‑methyl‑Δ⁸‑THC epimers derived from the (2S) intermediate showed Ki values of 8.2 ± 1.1 nM (CB₁) and 5.4 ± 0.8 nM (CB₂) (2′R‑epimer), compared to 46.7 ± 5.3 nM (CB₁) and 38.9 ± 4.1 nM (CB₂) for Δ⁸‑THC, representing an approximately 5.7‑fold improvement in CB₁ affinity and a 7.2‑fold improvement in CB₂ affinity [2].

Cannabinoid synthesis Chiral building block Δ8-THC analogues

Predicted Biological Activity Profile: PASS In Silico Comparison vs. Racemate

In silico PASS (Prediction of Activity Spectra for Substances) analysis of the (2S) enantiomer predicts high probability of lipid peroxidase inhibition (Pa = 0.970, Pi = 0.002) and antioxidant activity (Pa = 0.967, Pi = 0.002), alongside moderate probabilities for antihypercholesterolemic (Pa = 0.932) and anti‑inflammatory (Pa = 0.814) effects [1]. The racemic mixture (CAS 122333‑94‑2) yields a subtly different prediction profile, with marginally lower Pa values for lipid peroxidase inhibition (Pa = 0.958) and antioxidant activity (Pa = 0.951), reflecting the influence of the (2R) enantiomer on the overall probability spectrum [2]. Additionally, the (2S) isomer is predicted to be a CYP2C12 substrate (Pa = 0.955) and a CYP2C8 inhibitor (Pa = 0.760), whereas the (2R) enantiomer shows reduced CYP2C12 substrate probability (Pa = 0.912), indicating stereoselective metabolic handling.

PASS prediction Lipid peroxidase inhibitor Antioxidant CYP substrate

Synthetic Accessibility and Yield in Cannabinoid Analogue Preparation

The (2S) acid serves as a direct precursor in the synthesis of 2′‑methyl‑Δ⁸‑THC via acid‑catalysed condensation with appropriately substituted resorcinols. The reported yield for the conversion of the (2S) acid to the 2′‑methyl‑Δ⁸‑THC analogue is 68–72% over two steps, compared to 55–60% when the racemic acid is employed, attributable to the avoidance of a resolution step after condensation [1]. The racemic route requires an additional chiral resolution via preparative chiral HPLC (Chiralpak AD‑H column, hexane:isopropanol 90:10, flow rate 1.0 mL min⁻¹), which adds approximately 4–6 hours of processing time and reduces overall recovered yield by 15–20% [2].

Cannabinoid synthesis Δ8-THC analogues Side-chain methylation

Physicochemical Differentiation: Melting Point and pKa vs. 2‑(3,5‑Dimethoxyphenyl)‑2‑methylpropanoic Acid

The (2S)‑3‑(3,5‑dimethoxyphenyl)‑2‑methylpropanoic acid is a solid at ambient temperature with a predicted melting point of 82–84 °C and a predicted pKa of 4.43 ± 0.10 . In contrast, the positional isomer 2‑(3,5‑dimethoxyphenyl)‑2‑methylpropanoic acid (CAS 858208‑28‑3) exhibits a melting point of 99 °C and a predicted pKa of 4.21 ± 0.14 . The 15–17 °C lower melting point of the (2S) acid facilitates handling and dissolution during low‑temperature reactions, while the slightly higher pKa (Δ = +0.22) indicates marginally weaker acidity, which can influence carboxylate salt formation and phase‑transfer catalysis conditions.

Physicochemical properties Melting point pKa Structural isomer

Optimal Research & Industrial Deployment Scenarios for (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 187084-06-6)


Stereoselective Synthesis of High‑Potency Cannabimimetic Probes

Researchers synthesising 2′‑methyl‑substituted Δ⁸‑THC analogues for CB₁/CB₂ receptor profiling should exclusively source the (2S) enantiomer to ensure the production of the higher‑affinity (2′R)‑ and (2′S)‑methyl‑Δ⁸‑THC epimers (Ki CB₁ ~8 nM, Ki CB₂ ~5 nM). This bypasses the 15–20 % yield loss and 4–6 h resolution overhead associated with racemic starting material, enabling faster structure–activity relationship (SAR) iteration and more reproducible in vivo pharmacology [1].

Chiral Building Block for Asymmetric Synthesis of α‑Substituted Propanoic Acid Derivatives

The (2S) configuration, combined with the electron‑rich 3,5‑dimethoxyphenyl ring, makes this compound a valuable chiral synthon for constructing α‑methyl‑β‑aryl propanoic acid scaffolds found in non‑steroidal anti‑inflammatory drug (NSAID) analogues and PPAR agonists. Its lower melting point (82–84 °C) relative to 2‑substituted isomers facilitates handling in cryogenic reaction sequences, while the predicted pKa of 4.43 enables selective carboxylate activation under mild basic conditions .

In Silico Screening Libraries Enriched for Lipid Peroxidase and CYP Interaction

Compound management groups curating focused libraries for oxidative stress or cytochrome P450 interaction screens should prioritise the (2S) enantiomer over the racemate, given its PASS‑predicted superior lipid peroxidase inhibition probability (Pa = 0.970 vs. 0.958 for racemate) and enhanced CYP2C12 substrate likelihood (Pa = 0.955 vs. 0.912). This stereochemical enrichment reduces the noise inherent in racemic library entries and increases the probability of identifying stereospecific hits [2].

Metabolite Identification and Stable‑Isotope Labelling Studies

The predicted CYP2C8 and CYP2C12 substrate profiles of the (2S) isomer make it a suitable candidate for in vitro metabolite generation and stable‑isotope‑labelled internal standard preparation for LC‑MS/MS quantification. The distinct NMR fingerprint (¹H and ¹³C) archived in the KnowItAll spectral library provides a reliable reference for structural confirmation of metabolites, ensuring analytical rigour in pharmacokinetic studies [3].

Quote Request

Request a Quote for (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.